molecular formula C14H20O2Si B15170997 Benzyl 4-(trimethylsilyl)but-2-enoate CAS No. 920753-89-5

Benzyl 4-(trimethylsilyl)but-2-enoate

Cat. No.: B15170997
CAS No.: 920753-89-5
M. Wt: 248.39 g/mol
InChI Key: SJGOJUQDPLRTCP-UHFFFAOYSA-N
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Description

Benzyl 4-(trimethylsilyl)but-2-enoate is an organic compound with the molecular formula C14H22O2Si It is a silyl ether derivative, which means it contains a silicon atom bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-(trimethylsilyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 4-(trimethylsilyl)but-2-enoic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(trimethylsilyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the silyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.

Scientific Research Applications

Benzyl 4-(trimethylsilyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: It may serve as an intermediate in the synthesis of drug candidates or active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzyl 4-(trimethylsilyl)but-2-enoate exerts its effects depends on the specific reaction it undergoes. In general, the silyl group can stabilize reaction intermediates, making the compound a useful reagent in various transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(trimethylsilyl)butanoate: Similar structure but with a saturated carbon chain.

    Benzyl 4-(trimethylsilyl)but-2-yn-1-oate: Contains a triple bond instead of a double bond.

    Benzyl 4-(trimethylsilyl)but-2-en-1-ol: Contains a hydroxyl group instead of an ester group.

Uniqueness

Benzyl 4-(trimethylsilyl)but-2-enoate is unique due to its specific combination of a silyl ether and an ester functional group, which provides distinct reactivity and stability compared to other similar compounds. This makes it a valuable reagent in organic synthesis and various scientific applications.

Properties

CAS No.

920753-89-5

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

IUPAC Name

benzyl 4-trimethylsilylbut-2-enoate

InChI

InChI=1S/C14H20O2Si/c1-17(2,3)11-7-10-14(15)16-12-13-8-5-4-6-9-13/h4-10H,11-12H2,1-3H3

InChI Key

SJGOJUQDPLRTCP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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